Estradiol 17-Valerate-d9
Description
Systematic Nomenclature and IUPAC Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for both steroid nomenclature and isotopic labeling. The compound is officially designated as (17β)-Estra-1,3,5(10)-triene-3,17-diol 17-Pentanoate-d9, reflecting its steroid backbone structure and the specific deuterium substitution pattern. Alternative systematic names include 3-Hydroxy-17β-(valeroyl-d9)oxyestra-1,3,5(10)-triene, which emphasizes the hydroxyl functionality at the C3 position and the deuterated valerate ester at the C17β position.
The Chemical Abstracts Service registry number 1316648-98-2 uniquely identifies this deuterated compound, distinguishing it from the non-deuterated estradiol valerate (Chemical Abstracts Service number 979-32-8). The systematic naming convention indicates that the deuterium substitution occurs specifically within the pentanoate (valerate) moiety attached to the 17β position of the steroid nucleus. This nomenclature system provides precise identification of both the stereochemical configuration and isotopic composition, essential for analytical and research applications.
Properties
CAS No. |
1316648-98-2 |
|---|---|
Molecular Formula |
C23H32O3 |
Molecular Weight |
365.561 |
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,4,4,5,5,5-nonadeuteriopentanoate |
InChI |
InChI=1S/C23H32O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1/i1D3,3D2,4D2,5D2 |
InChI Key |
RSEPBGGWRJCQGY-NLDCXAQVSA-N |
SMILES |
CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Synonyms |
(17β)-Estra-1,3,5(10)-triene-3,17-diol 17-Pentanoate-d9; Estradiol Valerate-d9; 3-Hydroxy-17β-(valeroyl-d9)oxyestra-1,3,5(10)-triene; Atladiol-d9; Climaval-d9; Deladiol; -d9 Delestrogen-d9; Delestrogen 4x-d9; Estradiol 17β-Valerate-d9; Estradiol Valer |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Estradiol 17-Valerate-d9 involves the esterification of estradiol with valeric acid, where deuterium is incorporated into the valeric acid moiety. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The use of deuterated reagents is crucial to achieve the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions: Estradiol 17-Valerate-d9 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the estradiol moiety can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group in the valerate ester can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under anhydrous conditions.
Substitution: Nucleophiles like alcohols or amines can be used in the presence of a base or acid catalyst
Major Products Formed:
Oxidation: Formation of estrone or estradiol-17-carboxylic acid.
Reduction: Formation of estradiol-17-alcohol.
Substitution: Formation of various estradiol ester derivatives
Scientific Research Applications
Estradiol 17-Valerate-d9 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies of metabolic pathways and pharmacokinetics due to its deuterium labeling.
Biology: Employed in studies of estrogen receptor interactions and hormone signaling pathways.
Medicine: Investigated for its potential in hormone replacement therapy and treatment of estrogen-related disorders.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes for hormone-based drugs .
Mechanism of Action
Estradiol 17-Valerate-d9 exerts its effects by binding to estrogen receptors (ERα and ERβ) in various tissues, including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain. Upon binding, it activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. This results in a wide range of physiological effects, including regulation of reproductive functions, maintenance of bone density, and modulation of lipid metabolism .
Comparison with Similar Compounds
Estradiol 17-Valerate-d9 vs. Estradiol Valerate
| Parameter | This compound | Estradiol Valerate |
|---|---|---|
| CAS Number | 1316648-98-2 | 979-32-8 |
| Molecular Formula | C23H23D9O3 | C23H32O3 |
| Application | Analytical standard | Hormone replacement therapy (HRT), IVF |
| Key Characteristics | Deuterated for isotopic distinction | Valerate ester prolongs half-life |
Structural and Functional Differences :
- Estradiol valerate, the unlabeled form, is hydrolyzed to 17β-estradiol in vivo, providing sustained estrogenic activity for HRT and endometrial preparation in assisted reproductive technologies (ART) .
Pharmacokinetics :
- Estradiol valerate exhibits increased lipophilicity due to the valerate ester, enhancing absorption and prolonging half-life compared to non-esterified estradiol .
- Food intake (high-fat diets) significantly elevates estradiol valerate exposure due to its lipid solubility, complicating bioequivalence studies .
Other Estradiol Esters (e.g., Estradiol Cypionate, Estradiol Benzoate)
Key Findings :
Ethinyl Estradiol and Cyproterone Acetate Combinations
Ethinyl Estradiol :
- A synthetic estrogen with a 17α-ethinyl group, conferring oral bioavailability and resistance to hepatic metabolism. Used in contraceptives and PCOS management .
- Compared to estradiol valerate, ethinyl estradiol is 100–200× more potent in suppressing ovulation but carries higher thromboembolic risks .
Ethinyl Estradiol Cyproterone :
Transdermal Estradiol vs. Oral Estradiol Valerate
Evidence :
- A randomized trial (n=90) found transdermal patches (100 µg every other day) achieved comparable endometrial thickness and pregnancy rates (30.2% vs. 33.3%) to oral estradiol valerate (6 mg/day) in frozen embryo transfer cycles .
- Transdermal administration avoids first-pass hepatic effects, reducing thrombotic risks compared to oral routes .
Estradiol Derivatives with 17α-Modifications
- Estradiol Sulfamates : Sulfate groups at the 17α position enhance steroid sulfatase inhibition, relevant in oncology (e.g., endometrial cancer) .
Data Tables
Table 1: Structural and Analytical Comparison
| Compound | CAS Number | Molecular Formula | Molecular Weight | Primary Use |
|---|---|---|---|---|
| This compound | 1316648-98-2 | C23H23D9O3 | 365.55 | Analytical standard |
| Estradiol Valerate | 979-32-8 | C23H32O3 | 356.50 | HRT, IVF |
| Ethinyl Estradiol | 57-63-6 | C20H24O2 | 296.40 | Contraceptives |
Q & A
Q. What advanced statistical methods are recommended for analyzing non-linear dose-response relationships?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
